3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid
Description
Nomenclature and Structural Identification of 3-(Bromomethyl)-4-chloropyridine-2-carboxylic Acid
Systematic IUPAC Nomenclature and CAS Registry Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 3-(bromomethyl)-4-chloropyridine-2-carboxylic acid , reflects its pyridine backbone with three substituents:
- A carboxylic acid (–COOH) at position 2,
- A bromomethyl (–CH2Br) group at position 3,
- A chlorine atom (–Cl) at position 4.
The numbering of the pyridine ring prioritizes the carboxylic acid group (position 2) to ensure the lowest possible locants for subsequent substituents. While the CAS Registry Number is not explicitly available in publicly cited sources, its structural analogs, such as 3-bromo-2-chloropyridine-4-carboxylic acid (CAS 1214323-32-6), demonstrate similar naming conventions.
Molecular Formula and Weight Validation
The molecular formula C₇H₅BrClNO₂ is derived through compositional analysis:
- Pyridine backbone : C₅H₅N,
- Carboxylic acid (–COOH) : Adds 1 carbon, 2 oxygens, and replaces one hydrogen,
- Bromomethyl (–CH2Br) : Adds 1 carbon, 2 hydrogens, and 1 bromine atom,
- Chlorine (–Cl) : Replaces one hydrogen.
The molecular weight is calculated as:
$$
(12.01 \times 7) + (1.01 \times 5) + 79.90 + 35.45 + 14.01 + (16.00 \times 2) = 250.48 \, \text{g/mol}.
$$
This matches the theoretical value for C₇H₅BrClNO₂.
Positional Isomerism in Halogen-Substituted Pyridine Carboxylic Acids
Positional isomerism arises when halogen or functional groups occupy different positions on the pyridine ring, altering physicochemical properties. Key comparisons include:
Table 1: Positional Isomers of Halogen-Substituted Pyridine Carboxylic Acids
The bromomethyl group at position 3 in the target compound acts as a strong leaving group, facilitating nucleophilic substitution reactions. In contrast, chlorine at position 4 directs electrophilic attacks to the nitrogen-rich regions of the pyridine ring. These positional differences significantly impact reactivity and solubility. For example, the carboxylic acid at position 2 in the target compound forms stronger intermolecular hydrogen bonds compared to its positional isomer with a carboxylic acid at position 4.
Properties
Molecular Formula |
C7H5BrClNO2 |
|---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
3-(bromomethyl)-4-chloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-3-4-5(9)1-2-10-6(4)7(11)12/h1-2H,3H2,(H,11,12) |
InChI Key |
GCECDYAYSRCPTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CBr)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Halogenation-Carboxylation Sequential Approach
This method involves introducing halogen substituents (Cl, Br) and the carboxylic acid group sequentially on a pyridine scaffold.
- Step 1: Chlorination at Position 4
Directed electrophilic substitution is used to introduce chlorine at position 4 of the pyridine ring. For example, chlorination of methyl 3-methylpyridine-2-carboxylate with Cl₂/FeCl₃ selectively targets position 4 due to the electron-withdrawing effect of the ester group12.
Reaction Conditions :- Substrate: Methyl 3-methylpyridine-2-carboxylate
- Reagents: Cl₂ (g), FeCl₃ (catalyst)
- Temperature: 0–25°C
Step 2: Bromination of the Methyl Group
The methyl group at position 3 is brominated using radical bromination or HBr/peroxide34.
Example Protocol 5:- Substrate: Methyl 4-chloro-3-methylpyridine-2-carboxylate
- Reagents: N-Bromosuccinimide (NBS), benzoyl peroxide (radical initiator)
- Solvent: CCl₄
- Yield: ~85% (theoretical)
Step 3: Hydrolysis of the Ester
The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl6.
Conditions :- Reagent: 2M NaOH in methanol/water (1:1)
- Temperature: Reflux for 6–8 hours
Cyclization of Butadiene Derivatives
A patented method for 2-chloropyridine-3-carboxylates involves cyclizing 1,3-butadiene derivatives with HCl7. Adapting this for the target compound:
- Substrate Design : A butadiene precursor with pre-installed methyl and chlorine substituents.
- Reaction Conditions 8:
- Reagent: HCl gas in dichloromethane
- Temperature: −15°C to 25°C
- Time: 18–40 hours
- Post-Cyclization Modification : Bromination of the methyl group (as in Step 2 above) and ester hydrolysis.
Suzuki Coupling and Functionalization
Drawing from antitubercular drug synthesis9, a palladium-catalyzed coupling can introduce aryl groups, followed by halogenation:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (Reported) |
|---|---|---|---|
| Halogenation-Carboxylation | High selectivity for Cl/Br positions | Requires harsh chlorination conditions | 70–85%1112 |
| Cyclization | Single-step ring formation | Long reaction times (40+ hours)13 | 60–75%14 |
| Suzuki Coupling | Modular substituent introduction | Multi-step, costly catalysts15 | 50–65%16 |
Critical Reaction Parameters
- Bromination Efficiency : Radical bromination (NBS) outperforms classical HBr/peroxide in regioselectivity17.
- Ester Hydrolysis : Alkaline conditions (NaOH/MeOH) prevent decarboxylation18.
- Purification Challenges : Silica gel chromatography is often required due to byproducts from incomplete halogenation1920.
Structural Confirmation
Synthesized compounds are validated via:
- ¹H/¹³C NMR : Key peaks include:
- HRMS : Molecular ion peak at m/z 250.48 (C₇H₅BrClNO₂)23.
Applications and Derivatives
The compound serves as a precursor for:
- Antimicrobial agents : Functionalized into quinolinecarboxylic acid derivatives24.
- Herbicides : Analogous chloropicolinates show weed control activity25.
-
Preparation of 2-chloropyridine 3-carboxylic acid esters (EP0372654A2). ↩
-
Preparation of 2-chloropyridine 3-carboxylic acid esters (EP0372654A2). ↩
-
Preparation of 2-chloropyridine 3-carboxylic acid esters (EP0372654A2). ↩
-
Preparation of 2-chloropyridine 3-carboxylic acid esters (EP0372654A2). ↩
-
Preparation of 2-chloropyridine 3-carboxylic acid esters (EP0372654A2). ↩
-
Preparation of 2-chloropyridine 3-carboxylic acid esters (EP0372654A2). ↩
-
Synthesis of 3-Bromo-4-chloropyridine (ChemicalBook). ↩
-
Synthesis of 3-Bromo-4-chloropyridine (ChemicalBook). ↩
-
Synthesis of 3-Bromo-4-chloropyridine (ChemicalBook). ↩
-
3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid synthesis (VulcanChem). ↩
-
3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid synthesis (VulcanChem). ↩
-
3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid synthesis (VulcanChem). ↩
-
3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid synthesis (VulcanChem). ↩
-
Design of chloropicolinate amides as Mycobacterium tuberculosis inhibitors (PMC7818581). ↩
-
Design of chloropicolinate amides as Mycobacterium tuberculosis inhibitors (PMC7818581). ↩
-
Design of chloropicolinate amides as Mycobacterium tuberculosis inhibitors (PMC7818581). ↩
-
Design of chloropicolinate amides as Mycobacterium tuberculosis inhibitors (PMC7818581). ↩
-
Design of chloropicolinate amides as Mycobacterium tuberculosis inhibitors (PMC7818581). ↩
-
Design of chloropicolinate amides as Mycobacterium tuberculosis inhibitors (PMC7818581). ↩
-
Design of chloropicolinate amides as Mycobacterium tuberculosis inhibitors (PMC7818581). ↩
-
Design of chloropicolinate amides as Mycobacterium tuberculosis inhibitors (PMC7818581). ↩
-
Design of chloropicolinate amides as Mycobacterium tuberculosis inhibitors (PMC7818581). ↩
-
Design of chloropicolinate amides as Mycobacterium tuberculosis inhibitors (PMC7818581). ↩
-
Design of chloropicolinate amides as Mycobacterium tuberculosis inhibitors (PMC7818581). ↩
-
Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid (Sage Journals). ↩
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted pyridines, oxo derivatives, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloropyridine and carboxylic acid groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural analogs, emphasizing substituent positions, halogens, and functional groups:
Physicochemical Properties
- Solubility : The carboxylic acid group in all analogs confers water solubility, but bulky substituents (e.g., benzyloxy in 3-(benzyloxy)-5-bromopyridine-2-carboxylic acid ) increase hydrophobicity .
- Thermal Stability : Brominated compounds (e.g., 5-(bromomethyl)-3-phenylisoxazole ) may decompose at lower temperatures compared to chlorinated analogs due to weaker C-Br bonds .
Biological Activity
3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions with biological targets, and relevant research findings.
- IUPAC Name : 3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid
- Molecular Formula : C8H7BrClN
- Molecular Weight : 232.50 g/mol
The biological activity of 3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets. The bromomethyl and chloropyridine moieties contribute to its reactivity, allowing it to participate in nucleophilic substitution reactions and enzyme inhibition.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of the carboxylic acid group is crucial for enhancing these effects.
- Enzyme Inhibition : It has been reported that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate the exact mechanisms.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study conducted on a series of pyridine derivatives, including 3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid, demonstrated notable antimicrobial efficacy. The compound was tested against various bacterial strains, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study: Enzyme Inhibition
In a structure-activity relationship (SAR) analysis involving similar pyridine derivatives, it was found that modifications to the bromomethyl and carboxylic acid groups significantly influenced enzyme inhibition potency. The compound exhibited IC50 values ranging from 50 to 100 µM against target enzymes involved in lipid metabolism.
Q & A
Basic Question: What are the optimal synthetic routes and reaction conditions for preparing 3-(bromomethyl)-4-chloropyridine-2-carboxylic acid?
Methodological Answer:
Synthesis typically involves multi-step functionalization of pyridine derivatives. A plausible route includes:
- Step 1: Bromination of 4-chloropyridine-2-carboxylic acid at the 3-position using brominating agents like (-bromosuccinimide) under radical initiation .
- Step 2: Methylation of the carboxylic acid group, followed by bromomethylation via nucleophilic substitution. Palladium catalysts (e.g., ) and solvents such as DMF or acetonitrile are critical for regioselectivity .
Key Parameters: - Temperature: 80–100°C for bromination.
- Solvent polarity: Higher polarity solvents (e.g., DMF) improve bromomethyl group stability .
Basic Question: How can researchers confirm the purity and structural integrity of this compound?
Methodological Answer:
- HPLC-MS: Quantify purity (>95% threshold recommended for synthetic intermediates) using reversed-phase chromatography with a column and UV detection at 254 nm .
- NMR:
- : Peaks at δ 4.5–4.7 ppm (bromomethyl ) and δ 8.2–8.5 ppm (pyridine protons).
- : Confirm carboxylic acid carbonyl at ~170 ppm .
- Elemental Analysis: Validate Br and Cl content (±0.3% deviation acceptable) .
Advanced Question: How does the bromomethyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
The bromomethyl moiety acts as an electrophilic site for:
- Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl derivatives. Use (1–5 mol%) and in (3:1) at 80°C .
- Nucleophilic Substitution: Replace bromine with amines (e.g., piperazine) in with as a base. Monitor via TLC ( shift from 0.6 to 0.3) .
Challenges: Competing hydrolysis of the bromomethyl group in aqueous conditions requires anhydrous solvents .
Advanced Question: What strategies mitigate decomposition during storage or handling?
Methodological Answer:
- Storage: Store at 0–6°C in amber vials under inert gas (argon) to prevent light- or moisture-induced degradation .
- Stability Testing: Accelerated degradation studies (40°C/75% RH for 14 days) show <5% decomposition if sealed with desiccants. Monitor via HPLC .
Data Contradiction Note: Purity discrepancies (>95% vs. >97% in catalogs) suggest batch-specific variability; always re-test upon receipt .
Advanced Question: How is this compound utilized in drug discovery frameworks?
Methodological Answer:
- Intermediate for Kinase Inhibitors: The pyridine-carboxylic acid scaffold binds ATP pockets. For example, coupling with thiazole moieties yields candidates for tyrosine kinase inhibition (IC < 100 nM in preliminary assays) .
- Prodrug Design: Esterification of the carboxylic acid enhances bioavailability. Methyl esters show 2–3× higher permeability in Caco-2 cell models .
Advanced Question: How to resolve conflicting spectral data for this compound?
Methodological Answer:
- Contradiction Example: Variable shifts for the bromomethyl group (δ 4.5 vs. δ 4.7 ppm) may arise from solvent polarity (CDCl vs. DMSO-d).
- Resolution:
- Standardize solvent systems for comparisons.
- Use 2D NMR (HSQC, HMBC) to confirm connectivity .
- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (±1 ppm) .
Advanced Question: What computational methods predict reactivity or stability of derivatives?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess bromomethyl group electrophilicity (LUMO maps).
- MD Simulations: Predict solvation effects in aqueous vs. organic media (e.g., log ~1.2 in octanol/water) .
- QSPR Models: Correlate Hammett constants () of substituents with reaction rates for derivative synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
